Antimycin A2a
Description
Properties
CAS No. |
28068-15-7 |
|---|---|
Molecular Formula |
C27H38N2O9 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C27H38N2O9/c1-6-7-8-9-11-19-23(38-25(33)15(2)3)17(5)37-27(35)21(16(4)36-26(19)34)29-24(32)18-12-10-13-20(22(18)31)28-14-30/h10,12-17,19,21,23,31H,6-9,11H2,1-5H3,(H,28,30)(H,29,32)/t16-,17+,19-,21+,23+/m1/s1 |
InChI Key |
KHLDVDGEVBRYTL-JABWOZRQSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimycin A2a is typically isolated from the fermentation broth of Streptomyces species . The isolation process involves several steps, including extraction with organic solvents, chromatographic separation, and crystallization . The synthetic route for this compound involves the formation of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces species, followed by extraction and purification processes . The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Antimycin A2a undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or
Scientific Research Applications
Cancer Research
Antimycin A2a has been extensively used in cancer research due to its ability to induce apoptosis and affect cell cycle progression. Studies have shown that it can:
- Induce S-phase Arrest : In HeLa cells, this compound treatment resulted in significant S-phase arrest by modulating the expression of key cell cycle proteins .
- Enhance ROS Production : The compound's ability to generate ROS has been linked to its cytotoxic effects on cancer cells, providing insights into oxidative stress as a therapeutic target .
Neurobiology
In neurobiological studies, this compound has been employed to investigate mitochondrial dysfunction associated with neurodegenerative diseases. Its applications include:
- Modeling Mitochondrial Dysfunction : this compound is used to create models for studying the effects of mitochondrial impairment on neuronal survival and function .
- Investigating Neuroprotective Agents : Research has explored the protective effects of various compounds against this compound-induced neurotoxicity, shedding light on potential therapeutic strategies for neurodegenerative conditions .
Environmental Toxicology
This compound's role as a piscicide has implications for environmental science. It is used to control fish populations in aquatic ecosystems, but its application raises concerns about ecological balance:
- Impact on Aquatic Life : Studies have examined the toxicity of this compound on non-target aquatic organisms, emphasizing the need for careful management in ecological applications .
- Biodegradation Studies : Research into the degradation of this compound in natural waters helps assess its environmental persistence and potential risks .
Case Study 1: this compound in Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines, focusing on its ability to induce apoptosis through ROS generation. The results indicated that higher concentrations led to increased cell death and altered cell cycle dynamics, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Strategies Against Mitochondrial Toxicity
In experiments involving neuronal cultures exposed to this compound, researchers tested various neuroprotective compounds. The findings showed that certain antioxidants could mitigate the oxidative damage caused by this compound, suggesting avenues for therapeutic intervention in neurodegenerative diseases.
Summary Table of Applications
Comparison with Similar Compounds
Structural Features
Antimycins differ primarily in their acyl side chains and lactone modifications. Key analogues include:
Key Findings :
- This compound’s hexyl side chain enhances cellular uptake in eukaryotic systems, making it effective in cancer models .
- Antimycin A9’s aromatic acyl group correlates with potent nematocidal activity, absent in A2a .
- Ring-opened analogues (B1/B2) lose mitochondrial inhibition but gain antibacterial activity .
Q & A
Q. What are the primary mechanisms of action of Antimycin A2a in mitochondrial electron transport chain inhibition?
this compound inhibits mitochondrial respiration by binding to the Qi site of cytochrome bc₁ complex (Complex III), blocking electron transfer to cytochrome c and inducing reactive oxygen species (ROS) production . This mechanism is critical in studies of apoptosis and oxidative stress. Researchers should validate inhibition efficacy via oxygen consumption assays (e.g., using SUIT protocols) and confirm mitochondrial membrane integrity with cytochrome c release tests .
Q. How does this compound exhibit antimicrobial activity, and what are its MIC values against common pathogens?
this compound demonstrates potent antifungal activity, with a MIC value of 31.25 μg/mL against Candida albicans . However, its antibacterial efficacy is limited (MIC >1000 μg/mL for bacterial strains) . Researchers should use standardized broth microdilution assays (CLSI guidelines) and include positive controls (e.g., fluconazole) to ensure assay reproducibility.
Q. What is the structural basis for this compound's specificity as an ATP-citrate lyase (ACLY) inhibitor?
this compound binds ACLY with a Ki of 4.2 μM, competing with citrate at the active site . Structural studies (e.g., X-ray crystallography) reveal hydrophobic interactions between its dilactone ring and ACLY's catalytic domain. For in vitro validation, researchers should perform enzyme inhibition assays using purified ACLY and monitor NADH oxidation spectrophotometrically at 340 nm .
Advanced Research Questions
Q. How can contradictory data on this compound's inhibitory potency across studies be resolved?
Discrepancies in reported IC50/Ki values (e.g., ACLY vs. cytochrome bc₁ inhibition) often arise from assay conditions (pH, temperature) or source material purity . To address this:
Q. What experimental strategies are recommended for studying this compound biosynthesis in Streptomyces species?
The orphan ECF sigma factor σAntA regulates the ant gene cluster, with knockout strains (ΔantA) showing abolished Antimycin production . Key steps include:
Q. How can computational modeling improve the design of this compound analogs with enhanced target specificity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities of analogs to targets like Bcl-xL (PDB: 3ZLN) . Best practices include:
- Energy minimization of ligand 3D structures (Marvin Sketch).
- Validating docking scores with in vitro binding assays (SPR or ITC) .
- Screening for Lipinski rule compliance to prioritize synthesizable candidates .
Methodological Guidance
Q. What quality control measures are essential for this compound in cell-based assays?
- Predefine assay acceptance criteria (e.g., ≥80% cell viability in untreated controls).
- Document solvent (DMSO) concentrations (<0.1% to avoid cytotoxicity) .
- Conduct peer reviews of raw data to ensure adherence to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .
Q. How should researchers address conflicting results between in silico predictions and experimental data for this compound?
- Re-optimize computational parameters (e.g., grid box size in docking studies).
- Validate in silico hits with orthogonal assays (e.g., thermal shift assays for target engagement) .
- Perform sensitivity analysis to identify variables (e.g., protonation states) impacting predictions .
Data Interpretation and Reporting
What frameworks are recommended for formulating research questions on this compound's dual roles in apoptosis and metabolism?
Use the PICO framework:
Q. How can researchers ensure reproducibility when studying this compound in multi-site studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
